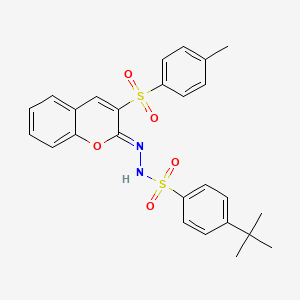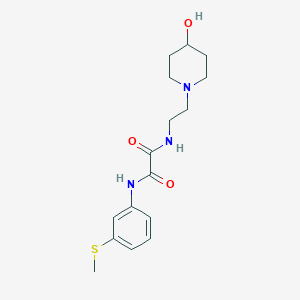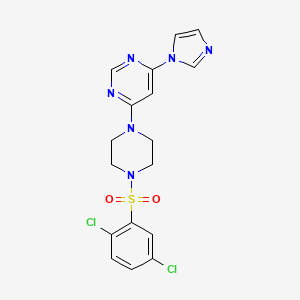
4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimidine derivative, which is a type of organic compound that is often used in the development of drugs. The presence of the imidazole and piperazine rings suggests that this compound may have biological activity.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, typically, compounds like this are synthesized through a series of reactions involving the formation of the various rings and the addition of the various functional groups.Molecular Structure Analysis
The compound contains several functional groups, including a pyrimidine ring, an imidazole ring, a piperazine ring, and a sulfonyl group. These groups could potentially interact with biological targets in a variety of ways.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. However, the compound likely undergoes reactions typical of pyrimidines, imidazoles, piperazines, and sulfonyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound.Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of 4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine have shown potential in anticancer treatments. For instance, certain derivatives exhibited notable antiproliferative effects against various human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32. The study by Mallesha et al. (2012) highlights the synthesis of these compounds and their subsequent impact on cancer cell lines, suggesting the potential for further development as anticancer agents.
Antimicrobial and Antifungal Applications
Some derivatives containing the 4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine structure have been investigated for their antimicrobial and antifungal properties. Studies like A. Bhatt et al. (2016) and L. Yurttaş et al. (2016) have shown the synthesis of compounds with these structural components, demonstrating efficacy against various bacterial and fungal species.
Potential in Treating Inflammatory Diseases
The derivatives of this chemical structure have also been explored for their role in treating inflammatory diseases. For instance, the synthesis of potent lymphocyte function-associated antigen-1 inhibitors, which are crucial in normal immune function, has been documented. Such inhibitors have broad therapeutic potential in treating inflammatory diseases, as noted in the study by B. Latli et al. (2011).
Applications in Insecticidal Agents
Derivatives of 4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine have been studied for their potential as insecticidal agents. Research such as Nanees N. Soliman et al. (2020) delves into the synthesis of biologically active heterocyclic compounds incorporating the sulfonamide-bearing thiazole moiety, demonstrating effectiveness against the cotton leafworm, Spodoptera littoralis.
Quantum Chemical and Biological Studies
The compound has also been a subject of computational quantum chemical studies to understand its biological interactions and properties. For example, G. Gaurav et al. (2021) explored the pharmacokinetic properties and bioactivity of certain derivatives, contributing to a better understanding of the compound's biological interactions.
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and biological activity. Without more information, it’s difficult to provide a detailed analysis of the safety and hazards of this compound.
Future Directions
The future directions for research on this compound would likely depend on its observed biological activity. If the compound shows promise in preclinical studies, it could potentially be developed into a drug.
properties
IUPAC Name |
4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O2S/c18-13-1-2-14(19)15(9-13)28(26,27)25-7-5-23(6-8-25)16-10-17(22-11-21-16)24-4-3-20-12-24/h1-4,9-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRDNGOODODMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

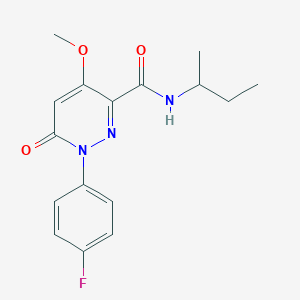
![3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2505182.png)
![2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2505183.png)
![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2505185.png)
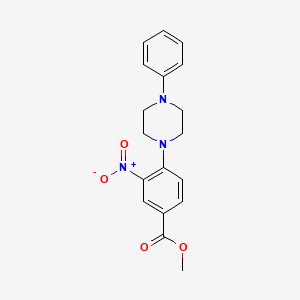
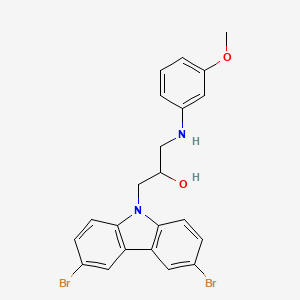
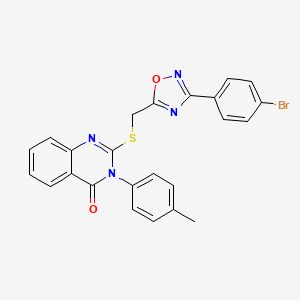
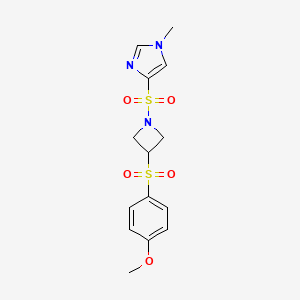
![[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2505192.png)
![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)
![ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2505194.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)
